tert-Butyl 4-methylindoline-1-carboxylate
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-6-5-7-12-11(10)8-9-15(12)13(16)17-14(2,3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
CFZQETADZUUVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Methylindoline 1 Carboxylate
Direct Formation of tert-Butyl 4-methylindoline-1-carboxylate via N-Protection
The most straightforward method for preparing this compound involves the introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom of 4-methylindoline (B2615526). This reaction, known as N-protection, transforms the secondary amine of the indoline (B122111) into a carbamate (B1207046), which modifies its reactivity and is a common strategy in multi-step organic synthesis. wikipedia.org The Boc group is valued for its stability in the presence of most nucleophiles and bases while being easily removable under moderately acidic conditions. wikipedia.orgnih.gov
One of the earlier reagents used for the introduction of the Boc group is tert-butyl chloroformate. The reaction involves the nucleophilic attack of the nitrogen atom of 4-methylindoline on the electrophilic carbonyl carbon of the chloroformate. This process typically requires a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. While effective, tert-butyl chloroformate is less commonly used in modern synthesis due to its relative instability and higher toxicity compared to other Boc-donating reagents.
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for N-tert-butoxycarbonylation due to its high reactivity, stability, and the benign nature of its byproducts (tert-butanol and carbon dioxide). wikipedia.orgfishersci.co.uk The protection of 4-methylindoline with Boc anhydride is typically performed under basic conditions to facilitate the reaction. fishersci.co.uk A variety of bases and solvent systems can be employed, allowing for flexibility and optimization. fishersci.co.uk
Common conditions for this transformation include the use of bases like sodium bicarbonate, triethylamine (TEA), or 4-(dimethylamino)pyridine (DMAP) in solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, or even aqueous mixtures. fishersci.co.ukmychemblog.com The reaction generally proceeds with high efficiency at room temperature. fishersci.co.uk Catalyst-free methods for N-tert-butoxycarbonylation have also been developed, utilizing water as the solvent, which aligns with the principles of green chemistry. organic-chemistry.org
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
| (Boc)₂O | NaOH | THF/H₂O | 0 °C to RT | High | mychemblog.com |
| (Boc)₂O | TEA, DMAP | DCM | 0 °C to RT | >95% | mychemblog.com |
| (Boc)₂O | NaHCO₃ | Dioxane/H₂O | Room Temp. | High | fishersci.co.uk |
| (Boc)₂O | None | H₂O | Room Temp. | Excellent | organic-chemistry.org |
| (Boc)₂O | DMAP | THF | Room Temp. | High | mychemblog.com |
This table represents general conditions for the N-Boc protection of amines and can be adapted for 4-methylindoline.
Advanced Synthetic Approaches to the this compound Core Structure
Advanced synthetic routes can build the indoline ring de novo from acyclic or alternative cyclic precursors that already contain the N-Boc moiety. This approach offers modularity and control over the substitution pattern of the final product.
One such strategy involves the palladium-catalyzed intramolecular C-H amination of a suitable N-Boc protected halo- or tosyl-substituted phenethylamine (B48288) derivative. Another powerful method is the reductive cyclization of N-Boc-2-(2-nitrophenyl)ethyl derivatives. Furthermore, modern approaches focus on creating the aromatic ring of the indoline system through cycloaddition reactions. For instance, an inverse-electron demand Diels-Alder reaction between a diene and an N-Boc-2,3-dihydropyrrole (an enamide) can be used to construct the substituted benzene (B151609) portion of the indoline core. nih.gov This method allows for significant modularity in accessing variously substituted indolines. nih.gov
An alternative advanced approach involves the synthesis of the target molecule by functionalizing a pre-existing N-Boc indoline scaffold. This is achieved by introducing the methyl group at the C-4 position through modern C-H functionalization or metalation techniques.
For example, directed ortho-metalation can be employed. In this method, the Boc group, in conjunction with a directing group, can direct a strong base (like n-butyllithium or sec-butyllithium) to deprotonate the C-7 position. Subsequent functionalization at the C-4 position is more challenging and may require more sophisticated strategies, potentially involving iridium or rhodium-catalyzed C-H activation. researchgate.net These catalyst systems can exhibit high levels of site selectivity, enabling the functionalization of specific C-H bonds on the indole (B1671886) or indoline ring. researchgate.net Subsequent reaction of the resulting organometallic intermediate with an electrophilic methyl source, such as methyl iodide, would install the desired methyl group. This approach allows for the late-stage introduction of substituents onto the indoline core.
Optimization Parameters in the Synthesis of this compound
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility, particularly for large-scale production. The specific parameters to be optimized depend on the chosen synthetic route.
For the direct N-protection route using Boc anhydride, key parameters include:
Stoichiometry: While a slight excess of Boc anhydride is common, using a large excess can complicate purification. Optimizing the molar ratio of the amine, Boc anhydride, and base is essential.
Base: The choice and amount of base can significantly impact reaction time and yield. Stronger bases or catalytic amounts of highly active bases like DMAP can accelerate the reaction. mychemblog.com For substrates sensitive to strong bases, milder conditions with NaHCO₃ are preferable.
Solvent: The solvent can influence the solubility of reagents and the reaction rate. Aprotic solvents like DCM and THF are common, but greener alternatives like water or solvent-free conditions have proven effective. organic-chemistry.orgorganic-chemistry.org
Temperature: Most N-Boc protections proceed efficiently at room temperature, but gentle heating or cooling may be required for less reactive or thermally sensitive substrates, respectively.
For more advanced synthetic approaches , such as palladium-catalyzed cyclizations or C-H functionalizations, the optimization process is more complex.
| Parameter | Variation | Effect on Reaction |
| Catalyst | Pd(dba)₂, Cu(OTf)₂, Rh(I), Ir(III) | The choice of metal is fundamental to the type of transformation (e.g., C-H activation, cyclization). researchgate.netrsc.org |
| Ligand | Phosphine-based (e.g., BINAP), NHC | Ligands modulate the steric and electronic properties of the metal center, affecting yield and enantioselectivity. researchgate.net |
| Base | Organic (e.g., DBU) vs. Inorganic (e.g., K₂CO₃) | The base is crucial for deprotonation steps or neutralizing acidic byproducts. Its strength and solubility can be key. |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity and coordinating ability can influence catalyst stability and reaction kinetics. researchgate.net |
| Temperature | 25 °C to 120 °C | Higher temperatures can increase reaction rates but may also lead to side product formation or catalyst decomposition. researchgate.net |
This table illustrates typical parameters optimized for advanced transition-metal-catalyzed syntheses relevant to the formation or functionalization of the indoline core.
Reactivity and Transformational Chemistry of Tert Butyl 4 Methylindoline 1 Carboxylate
Reactivity Profiles of the Indoline (B122111) Ring System within the Compound
The indoline nucleus, a partially saturated indole (B1671886) scaffold, offers multiple sites for chemical modification. The presence of the methyl group at the 4-position and the Boc group on the nitrogen atom significantly influences the regiochemistry and stereochemistry of these transformations.
Stereoselective and Regioselective Functionalizations
The functionalization of the indoline ring in tert-butyl 4-methylindoline-1-carboxylate can be directed to specific positions with high selectivity. The electronic and steric properties of both the methyl and the Boc groups play a crucial role in determining the outcome of these reactions. For instance, in electrophilic substitution reactions, the electron-donating nature of the nitrogen atom, though somewhat attenuated by the electron-withdrawing carbamate (B1207046), directs incoming electrophiles to the aromatic portion of the ring.
A notable example of regioselective functionalization is the nitration of N-Boc-4-methylindole, a closely related precursor. Under non-acidic and non-metallic conditions, using trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate, the nitration occurs selectively at the 3-position. However, the presence of the 4-methyl group introduces steric hindrance that can affect the reaction's efficiency, leading to lower yields compared to unsubstituted or less hindered N-Boc indoles. researchgate.net This highlights the interplay of electronic and steric factors in directing regioselectivity.
| Reaction | Reagents | Position of Functionalization | Yield | Ref |
| Nitration | Trifluoroacetic anhydride, Tetramethylammonium nitrate | 3-position | 33% (for 4-methyl-Boc-indole) | researchgate.net |
Carbon-Carbon Bond Forming Reactions at the Indoline Nucleus
The formation of new carbon-carbon bonds at the indoline core is a powerful strategy for elaborating the molecular framework of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are prominent methods for achieving such transformations. These reactions typically involve the introduction of an aryl, vinyl, or alkyl group onto the indoline scaffold.
While specific examples directly on this compound are not extensively documented in readily available literature, the principles of palladium-catalyzed α-arylation of related N-Boc protected heterocyclic systems are well-established. This reaction involves the coupling of an aryl halide with the enolate of the protected amine, forming a new C-C bond at the α-position to the nitrogen. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. The steric hindrance imparted by the 4-methyl group would likely influence the reaction conditions required for efficient coupling.
Transformations Involving the tert-Butoxycarbonyl Moiety
The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group for the indoline nitrogen, enabling selective reactions at other parts of the molecule. Its removal or transformation is a key step in many synthetic sequences.
Selective N-Deprotection Strategies
The removal of the Boc group from this compound is typically achieved under acidic conditions. The choice of acid and reaction conditions allows for selective deprotection in the presence of other acid-labile groups.
Commonly employed reagents for Boc deprotection include:
Trifluoroacetic acid (TFA): Often used in dichloromethane (B109758) (DCM) as a solvent, TFA efficiently cleaves the Boc group at room temperature. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. rsc.org
Hydrochloric acid (HCl): A solution of HCl in an organic solvent like dioxane or methanol (B129727) is another effective method for Boc removal.
Zinc bromide (ZnBr₂): This Lewis acid offers a milder alternative for deprotection and can be particularly useful when other acid-sensitive functionalities are present in the molecule. mdpi.com
Sulfuric acid (H₂SO₄): Concentrated sulfuric acid in a solvent like dichloromethane can also be used for efficient cleavage of the Boc group. masterorganicchemistry.com
| Reagent | Solvent | Conditions | Ref |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | rsc.org |
| Zinc Bromide (ZnBr₂) | Isopropanol/Nitromethane | - | mdpi.com |
| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | - | masterorganicchemistry.com |
Conversion of the Carbamate Group to Other Functionalities
Beyond simple deprotection, the N-Boc carbamate can be directly converted into other important functional groups, offering synthetic shortcuts and avoiding the need to handle the potentially more reactive free amine. Recent methodologies have focused on the direct transformation of N-Boc protected amines into carbamates, thiocarbamates, and ureas. One such approach utilizes tert-butoxide lithium as the sole base, obviating the need for hazardous reagents or metal catalysts. rsc.org This transformation is believed to proceed through an isocyanate intermediate, which is then trapped by a nucleophile (an alcohol, thiol, or another amine). rsc.org
Enantioselective and Diastereoselective Reactions Utilizing the Compound
The chiral nature of many target molecules derived from indoline scaffolds necessitates the use of enantioselective and diastereoselective reactions. While specific examples utilizing this compound as a chiral auxiliary or substrate in such reactions are not prominently reported, general strategies for the stereoselective synthesis of indolines provide a framework for potential applications.
One established method for the diastereoselective preparation of indolines involves the catalytic hydrogenation of N-Boc-indole-2-carboxylate derivatives. The stereochemical outcome of the hydrogenation can be controlled to favor either the cis or trans diastereomer depending on the reaction conditions. For example, catalytic hydrogenation of a related N-Boc dimethyl ester derivative can afford the corresponding cis-indoline. rsc.org Subsequent mild alkaline hydrolysis and deprotection can then yield the cis-indoline carboxylic acid. rsc.org
The synthesis of chiral indolines can also be achieved through palladium-catalyzed asymmetric hydrogenation of in situ generated indoles. This one-pot process, involving intramolecular condensation, deprotection, and asymmetric hydrogenation, can provide optically active indolines with high enantiomeric excess. rsc.org The application of such methodologies to derivatives of this compound would allow for the synthesis of a variety of chiral compounds.
Strategic Applications of Tert Butyl 4 Methylindoline 1 Carboxylate in Complex Organic Synthesis
Precursor in the Synthesis of Substituted Indoline (B122111) Derivatives
tert-Butyl 4-methylindoline-1-carboxylate is an ideal starting material for the synthesis of a wide range of substituted indoline derivatives. The Boc-protected nitrogen atom facilitates regioselective functionalization at other positions of the indoline core, which would otherwise be complicated by the reactivity of the N-H bond.
Functionalization can be directed to either the aromatic ring or the pyrrolidine (B122466) portion of the molecule. The electron-donating nature of the nitrogen atom and the methyl group activates the benzene (B151609) ring towards electrophilic aromatic substitution. Furthermore, directed ortho-metalation (DoM) strategies can be employed, where the carbamate (B1207046) group directs lithiation to the C7 position, allowing for the introduction of a variety of electrophiles.
The methylene (B1212753) groups at the C2 and C3 positions of the pyrrolidine ring can also be functionalized. For instance, oxidation can lead to the corresponding oxindole, a valuable scaffold in its own right. Halogenation at the C3 position, followed by cross-coupling reactions, provides another avenue for introducing molecular diversity. The stability of the Boc group under these varied reaction conditions makes this compound a robust precursor for generating libraries of substituted indolines for drug discovery and materials science.
Building Block for Fused and Spiro-Cyclic Heterocyclic Systems
The rigid framework of this compound makes it an excellent starting point for the construction of more complex, multi-ring systems such as fused and spiro-cyclic heterocycles. These structural motifs are of great interest as they introduce three-dimensionality, which is often correlated with enhanced biological activity and improved physicochemical properties.
Fused Heterocyclic Systems: The synthesis of fused systems often involves the initial functionalization of the indoline core, followed by an intramolecular cyclization reaction. For example, the indoline can be converted into a substituted isatin (B1672199) derivative. This intermediate can then undergo condensation with various binucleophiles to form fused polycyclic systems like indolo[2,3-b]quinoxalines, which are known for their potential antitumor properties. researchgate.net The synthesis of mdpi.comnih.govnih.govtriazino[5,6-b]indole systems can also be achieved from tert-butyl-substituted isatins, demonstrating a pathway to complex fused frameworks. researchgate.net
Spiro-Cyclic Heterocyclic Systems: Spirocycles are compounds where two rings are connected through a single shared atom. The C3 position of the indoline nucleus is the most common site for spirocyclization. A general strategy involves the alkylation of the C3 position with a bifunctional reagent, followed by a ring-closing reaction. The synthesis of spirocyclic oxindoles, for instance, has been a subject of significant research interest. mdpi.com Methodologies often involve base-promoted cyclization and subsequent alkylation to build the spirocyclic core. nih.gov The use of N-Boc protected indolines is common in these syntheses, highlighting the applicability of the title compound in constructing complex spiro[indoline-3,X']-heterocycles. mdpi.comnih.gov
Table 1: Representative Strategies for Spirocycle Synthesis from Indoline Precursors
| Precursor Type | Key Reaction | Spirocyclic Product | Reference |
| N-Boc-indoline-3-carboxylate | Dianion alkylation and cyclization | Spiro[indoline-3,4'-piperidine] | mdpi.com |
| N-Acyl-indoline derivative | Olefin dihydroxylation and lactonization | Spiro[furan-3,3'-indole] | nih.gov |
| Isatylidene malononitrile | Phosphine-catalyzed [4+2] cycloaddition | Spiro[cyclohexane-1,3'-indoline] | beilstein-journals.org |
| Isatin derivative | Aldol condensation and cyclization | Spiro[furan-2,3'-indoline] | researchgate.net |
Elaboration into Polycyclic Nitrogen-Containing Frameworks
Beyond simple fused or spiro-cyclic systems, this compound can be elaborated into more extensive polycyclic nitrogen-containing frameworks. These complex structures often form the core of potent alkaloids and synthetic molecules with unique biological activities. The construction of these frameworks relies on multi-step synthetic sequences where the indoline core is methodically built upon.
Annulation reactions, such as [4+2] and [3+2] cycloadditions, are powerful tools for rapidly building polycyclic systems. mdpi.com For example, derivatives of the indoline core can be designed to act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of new rings with high stereocontrol. The Möhlau–Bischler indole (B1671886) synthesis is a classic method that can be adapted to create polycyclic indoles, including derivatives of benzo[f]indole. rsc.org
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, have further expanded the possibilities for elaborating the indoline scaffold. By installing appropriate functional groups on the this compound core, chemists can engage in sequential coupling reactions to build up complex, three-dimensional structures.
Development of Novel Synthetic Cascades and Domino Reactions Initiated by the Compound
Domino or cascade reactions are highly efficient synthetic processes where a single synthetic operation generates multiple chemical bonds in one pot, leading to a significant increase in molecular complexity. nih.govnih.gov The structure of this compound is well-suited to initiate or participate in such reaction cascades.
A domino reaction can be triggered by a transformation involving the indoline core. For example, an initial reaction at the C3 position can generate a reactive intermediate that undergoes a series of subsequent intramolecular cyclizations and rearrangements. Phosphine-catalyzed domino reactions using isatylidene derivatives (accessible from indolines) have been shown to efficiently construct functionalized spiro[cyclohexane-1,3'-indolines]. beilstein-journals.org
Another approach involves a domino aza-Michael addition followed by an intramolecular SNAr reaction. mdpi.com In such a sequence, the deprotected indoline nitrogen can act as the initial nucleophile, attacking an activated acrylate. The resulting intermediate can then undergo an intramolecular aromatic substitution reaction to close a new ring, which may then aromatize to form a stable indole product. mdpi.com These elegant reaction sequences minimize waste and purification steps, aligning with the principles of green chemistry, and represent a sophisticated application of the indoline scaffold in modern organic synthesis.
Mechanistic Investigations of Reactions Involving Tert Butyl 4 Methylindoline 1 Carboxylate
Elucidation of Reaction Mechanisms and Proposed Catalytic Cycles
While specific, in-depth mechanistic studies exclusively on tert-butyl 4-methylindoline-1-carboxylate are not extensively documented, the reactivity of the indoline (B122111) core and the influence of the N-Boc protecting group have been investigated in related systems. These studies allow for the postulation of plausible reaction mechanisms and catalytic cycles.
In reactions involving the functionalization of the indole (B1671886) or indoline nucleus, the nitrogen-protecting group plays a significant role in modulating the electron density and reactivity of the heterocyclic ring. For instance, in the acid-catalyzed synthesis of trisindolines from indoles and isatins, the reaction proceeds through a two-step mechanism. Initially, a 3-hydroxy-3-indolyl-2-indolone intermediate is formed, which then reacts with a second equivalent of indole. rsc.org The efficiency of this process is dependent on the nucleophilicity of the indole ring, which is influenced by substituents. rsc.org
Catalytic cycles in reactions involving indole derivatives often involve metal catalysts. For example, a proposed catalytic cycle for a rhodium-catalyzed C(sp²)-H ethoxycarbonylation of indoles begins with the formation of a chelate complex. researchgate.net This is followed by the formation of a mixed anhydride (B1165640), which, upon complexation with the metal ion, proceeds through a six-membered transition state to yield the product. researchgate.net
A plausible mechanism for electrophilic substitution on the indole ring, by analogy to the nitration of tert-butyl 1H-indole-1-carboxylate, involves the formation of a reactive electrophile which then attacks the electron-rich indole nucleus. nih.gov A proposed four-membered ring transition state has been suggested for this type of reaction. nih.gov
Table 1: Proposed Mechanistic Steps in Reactions of Indole Derivatives
| Reaction Type | Key Mechanistic Steps | Intermediate Species | Catalyst/Reagent Role |
| Acid-Catalyzed Indolylation | 1. Protonation of the carbonyl group. 2. Nucleophilic attack by the indole ring. 3. Dehydration. | 3-hydroxy-3-indolyl-2-indolone | Acid activates the electrophile. |
| Rhodium-Catalyzed C-H Functionalization | 1. Chelate formation. 2. C-H activation. 3. Reductive elimination. | Rhodacycle intermediate | Rhodium(I) species initiates the catalytic cycle. researchgate.net |
| Electrophilic Nitration | 1. Formation of the nitrating agent. 2. Electrophilic attack on the indole ring. 3. Rearomatization. | Four-membered ring transition state | Anhydride is essential for the formation of the active electrophile. nih.gov |
Identification and Characterization of Transient Intermediates
The direct observation and characterization of transient intermediates in reactions of this compound are challenging due to their inherent instability. However, studies on related indoline and indole compounds provide insights into the types of transient species that may be formed.
In reactions involving the modification of the amino group of indoline derivatives, transient species such as aminonitrenes and diaziridine intermediates have been proposed. researchgate.net For example, the reaction of 1-amino-2-methylindoline with monochloramine is suggested to proceed through an indolic aminonitrene, which can then rearrange to form different products depending on the reaction conditions. researchgate.net In neutral or slightly alkaline media, a tetrazene-type intermediate has been isolated. researchgate.net
The isolation of intermediates has been successful in the synthesis of more complex heterocyclic systems from indole precursors. For instance, in the synthesis of 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones, the actual intermediates have been isolated, which has helped in correcting previously proposed reaction mechanisms that were not based on experimental evidence. mdpi.com
The characterization of these transient or isolable intermediates typically involves a combination of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) spectroscopy: To identify functional groups.
X-ray crystallography: To determine the three-dimensional structure of stable intermediates.
Role of Steric and Electronic Factors in Reaction Outcomes
The steric and electronic properties of the substituents on the indoline ring, namely the 4-methyl group and the N-tert-butoxycarbonyl (Boc) group, play a crucial role in directing the outcome of reactions.
The tert-butyl group of the Boc protecting group is sterically demanding. thieme.de This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to certain positions on the indoline ring. For example, in the reductive cyclization of indolylnitrochalcone derivatives, steric hindrance from substituents on the indole ring was found to influence the reaction pathway, leading to different products. nih.gov The steric effect of a tert-butyl group has been shown to be significant in directing the reactivity of various heterocyclic compounds. researchgate.netresearchgate.net
Electronically, the Boc group is generally considered to be electron-withdrawing, which can decrease the nucleophilicity of the indoline nitrogen and the aromatic ring to some extent. This electronic effect can influence the rate and feasibility of electrophilic substitution reactions.
The 4-methyl group is an electron-donating group, which increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. The directing effect of the methyl group, in combination with the steric hindrance of the Boc group, will ultimately determine the position of substitution.
Table 2: Influence of Substituents on the Reactivity of this compound
| Substituent | Steric Effect | Electronic Effect | Predicted Influence on Reactivity |
| N-tert-butoxycarbonyl (Boc) | High steric bulk around the nitrogen atom. | Inductively electron-withdrawing. | Can direct reagents away from the N-proximal positions. May deactivate the ring towards certain electrophiles. |
| 4-Methyl | Moderate steric bulk on the benzene (B151609) ring. | Electron-donating (hyperconjugation and inductive effect). | Activates the aromatic ring towards electrophilic substitution, potentially directing substitution to ortho and para positions relative to the methyl group. |
Advanced Spectroscopic and Structural Characterization Methodologies for the Chemical Compound
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of tert-Butyl 4-methylindoline-1-carboxylate is expected to show distinct signals corresponding to each unique proton environment. The tert-butyl group typically appears as a sharp singlet integrating to nine protons, significantly upfield due to shielding. The protons of the indoline (B122111) core would exhibit characteristic shifts and coupling patterns. The methyl group on the aromatic ring would present as a singlet. The aromatic protons would appear in the downfield region, with their splitting patterns (doublets and triplets) revealing their substitution pattern on the benzene (B151609) ring. The two methylene (B1212753) groups (C2 and C3) of the five-membered ring are anticipated to appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carbamate (B1207046) group is expected to have the most downfield shift. The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts. The aromatic carbons will resonate in the typical range of 120-150 ppm, while the aliphatic carbons of the indoline ring and the methyl group will appear further upfield. In some cases, rotational isomers around the N-C(O) bond can lead to the observation of two distinct sets of signals for the carbons near the carbamate group, a phenomenon that can be studied using variable temperature (VT) NMR spectroscopy. researchgate.net
Predicted ¹H NMR Data for this compound Data predicted based on analog analysis and standard chemical shift values. Solvent: CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 (broad) | d | 1H | Aromatic C-H (H-7) |
| ~7.0 | t | 1H | Aromatic C-H (H-6) |
| ~6.8 | d | 1H | Aromatic C-H (H-5) |
| ~4.0 | t | 2H | Indoline-CH₂ (H-2) |
| ~3.0 | t | 2H | Indoline-CH₂ (H-3) |
| ~2.3 | s | 3H | Aromatic-CH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data for this compound Data predicted based on analog analysis and standard chemical shift values. Solvent: CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~154 | N-C=O |
| ~140-120 | Aromatic Carbons |
| ~80 | -C(CH₃)₃ |
| ~52 | Indoline-CH₂ (C-2) |
| ~29 | Indoline-CH₂ (C-3) |
| ~28 | -C(CH₃)₃ |
| ~18 | Aromatic-CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Using techniques such as Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured with high accuracy (typically to four or more decimal places).
For this compound, the molecular formula is C₁₄H₁₉NO₂. HRMS analysis would be expected to yield an m/z value that corresponds to the calculated exact mass of the protonated molecule, thereby confirming the elemental composition and providing strong evidence for the compound's identity.
Calculated HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| C₁₄H₁₉NO₂ | [M+H]⁺ | 234.1489 |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
While NMR and MS provide data on connectivity and formula, X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state. This technique requires a single, high-quality crystal of the compound. When subjected to X-ray diffraction, the crystal produces a pattern that can be mathematically analyzed to map the electron density and thus the precise position of each atom in the crystal lattice.
Although a crystal structure for this compound has not been reported in the literature, analysis of related N-Boc indoline structures reveals common features that would be expected. tandfonline.comtandfonline.com X-ray analysis would confirm the bicyclic indoline core structure and determine the conformation of the tert-butoxycarbonyl (Boc) group relative to the ring. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. Furthermore, this method would reveal details about intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing arrangement.
Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV-Vis) Techniques
Vibrational (Infrared) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically observed around 1700-1710 cm⁻¹. researchgate.net Other characteristic bands would include C-H stretching from the aromatic and aliphatic (methyl, methylene, and tert-butyl) groups, and C-N stretching vibrations.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1705 | C=O Stretch | Carbamate |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1370 | C-H Bend | tert-Butyl |
| ~1250 | C-N Stretch | Amide |
Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring fused to the nitrogen-containing ring. This system is expected to exhibit characteristic π → π* transitions. Based on data for indole (B1671886) and its derivatives, which show absorption maxima (λ_max) in the range of 270-290 nm, a similar absorption profile is predicted for this compound. acs.org The exact position of the maxima and the molar absorptivity are dependent on the solvent used.
Predicted UV-Vis Absorption Data for this compound
| λ_max (nm) | Solvent | Electronic Transition |
|---|---|---|
| ~270-290 | Ethanol/Methanol (B129727) | π → π* |
Emerging Research Frontiers and Future Directions for Tert Butyl 4 Methylindoline 1 Carboxylate Research
Innovations in Green Chemistry Approaches for its Synthesis and Transformations
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like tert-butyl 4-methylindoline-1-carboxylate. unibo.it Researchers are actively seeking more environmentally benign methods that offer high efficiency while minimizing waste and the use of toxic reagents.
One of the most promising green approaches is the use of photocatalysis . Recent studies have demonstrated the synthesis of substituted indolines through photocatalyzed decarboxylative radical arylation, a metal-free procedure that operates under mild conditions. acs.orgfigshare.comnih.gov This method complements traditional approaches like the Fischer indolization and metal-catalyzed couplings by offering greater tolerance for a wide range of functional groups. acs.org The use of visible light as a renewable energy source and an organic dye like eosin (B541160) Y as the photocatalyst significantly enhances the green credentials of the synthesis. acs.org Such methodologies could be adapted for the synthesis of this compound, providing a more sustainable alternative to conventional methods.
Another key area of innovation is the development of metal-free catalytic systems . For instance, metal-free electrochemical intramolecular C(sp²)-H amination has been shown to be effective for the synthesis of indoline (B122111) derivatives. organic-chemistry.org This approach avoids the use of potentially toxic and expensive transition metals. Furthermore, the use of environmentally friendly solvents, such as water or bio-based solvents, is being explored to replace traditional volatile organic compounds (VOCs). researchgate.net
The table below summarizes a comparison between traditional and emerging green chemistry approaches for the synthesis of the indoline scaffold.
| Feature | Traditional Synthesis Methods | Emerging Green Chemistry Approaches |
| Catalyst | Often relies on transition metals (e.g., Palladium, Copper). organic-chemistry.org | Metal-free (e.g., organic photocatalysts) or earth-abundant metal catalysts. acs.orgresearchgate.net |
| Energy Source | Typically thermal heating, often requiring high temperatures. | Visible light, electrochemistry, or microwave irradiation. organic-chemistry.orgnih.gov |
| Solvents | Often uses hazardous or chlorinated organic solvents. | Benign solvents like water, ethanol, or solvent-free conditions. researchgate.netrsc.org |
| Reagents | May involve stoichiometric use of hazardous reagents. | Catalytic amounts of reagents, often with higher atom economy. acs.org |
| Byproducts | Can generate significant amounts of waste. | Designed to minimize waste and byproducts. rsc.org |
These green chemistry innovations are not only applicable to the synthesis of the core this compound structure but also to its subsequent transformations, enabling the development of more sustainable routes to complex target molecules.
Exploration of Novel Reaction Partners and Catalytic Systems
The functionalization of the indoline core is crucial for creating diverse molecular architectures for drug discovery and other applications. Research is increasingly focused on developing novel reaction partners and catalytic systems to selectively modify the this compound scaffold.
A significant area of exploration is C-H bond functionalization . This strategy allows for the direct conversion of C-H bonds into new C-C or C-X (where X is a heteroatom) bonds, avoiding the need for pre-functionalized substrates and thus improving atom and step economy. researchgate.net The Boc group on the indoline nitrogen can act as a directing group, facilitating regioselective C-H activation at specific positions on the aromatic ring. nih.gov Carboxylate-assisted transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. researchgate.net
The development of novel catalytic systems is central to expanding the scope of reactions for N-Boc protected indolines. For example, cobalt-based catalysts have been employed for the synthesis of indolines through hydrogen atom transfer to cobalt(III)-carbene radicals, offering a new pathway for C-C bond formation. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions remain a cornerstone of synthetic chemistry, and new ligands and reaction conditions are continually being developed to improve their efficiency and scope for indoline functionalization. mdpi.com The use of N-Boc-amides as electrophilic partners in cross-coupling reactions has also gained traction, providing new avenues for derivatization. nih.gov
The table below highlights some of the novel catalytic systems and the types of transformations they enable on the indoline scaffold.
| Catalyst System | Type of Transformation | Potential Application on this compound |
| Palladium(II) with a directing group | C-H Arylation/Alkylation | Direct functionalization of the aromatic ring. mdpi.com |
| Cobalt(III)-Porphyrin Complexes | Carbene Radical Mediated C-C Bond Formation | Novel routes to construct the indoline ring. researchgate.net |
| Rhodium(III)/Iridium(III) Complexes | C-H Activation/Annulation | Synthesis of fused polycyclic indoline structures. |
| Copper(I)/Iron(III) Catalysts | Cross-Dehydrogenative Coupling (CDC) | Formation of C-C bonds with various nucleophiles. nih.gov |
| Organic Photoredox Catalysts | Radical-mediated Dearomatization | Introduction of substituents at the 2-position of the indoline ring. researchgate.net |
The exploration of these new catalytic systems and reaction partners will undoubtedly lead to the discovery of novel derivatives of this compound with unique chemical and biological properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic chemistry with advanced technologies like flow chemistry and automated synthesis is revolutionizing the way molecules are made, particularly in the pharmaceutical industry. These platforms offer significant advantages in terms of speed, efficiency, safety, and scalability, and their application to the synthesis of this compound and its derivatives is a key area of future research.
Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. The synthesis of indoline derivatives has been successfully demonstrated in microfluidic reactors, showcasing the potential for rapid and efficient production. nih.gov For example, the interrupted Fischer indolization has been adapted to a continuous-flow microfluidic reactor to produce fused indoline systems. nih.gov This approach is not only a green chemistry method but also facilitates the rapid synthesis of indoline scaffolds in a continuous manner. nih.gov
Automated synthesis platforms enable the rapid generation of large libraries of compounds for high-throughput screening. nih.gov Technologies like acoustic droplet ejection (ADE) allow for reactions to be carried out on a nanomole scale in a highly parallel fashion, dramatically accelerating the discovery of new molecules. nih.govnih.gov By combining automated platforms with flow chemistry, researchers can create powerful systems for the synthesis and optimization of drug candidates. researchgate.net this compound is an ideal building block for such automated synthesis approaches, allowing for the creation of diverse libraries of substituted indolines for biological evaluation. labmanager.com
The table below outlines the key advantages of integrating flow chemistry and automated synthesis for the production and derivatization of this compound.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, ease of scalability. nih.govmdpi.com | Safer and more efficient large-scale production of the core molecule and its derivatives. |
| Automated Synthesis | High-throughput experimentation, rapid library generation, miniaturization of reactions (nanomole scale). nih.govwhiterose.ac.uk | Rapid exploration of chemical space by creating diverse libraries of derivatives for drug discovery. |
| Hybrid Systems (Flow + Automation) | Combines the benefits of both technologies for accelerated synthesis and optimization cycles. researchgate.net | Streamlined process from building block to final compound library with integrated analysis. |
The adoption of these technologies will be crucial for unlocking the full potential of this compound as a versatile scaffold in modern chemical research.
Bio-inspired Synthetic Applications and Method Development
Nature is a master chemist, producing an incredible diversity of complex molecules with potent biological activities. The indoline core is a common motif in many natural products, particularly in a large class of compounds known as indole (B1671886) alkaloids. rsc.orgmdpi.com Bio-inspired synthesis, which seeks to mimic nature's synthetic strategies, is a powerful approach for the efficient construction of these complex molecules and their analogs.
The development of synthetic pathways that are inspired by the biosynthetic routes of indole alkaloids is a major frontier in organic chemistry. nih.gov These strategies often involve the use of common intermediates that can be divergently converted into a variety of complex scaffolds. nih.gov this compound can serve as a valuable starting material or a key intermediate in such bio-inspired synthetic endeavors. Its pre-functionalized and protected structure can be strategically elaborated to access complex polycyclic systems found in nature.
For example, a bio-inspired approach has been used to synthesize a library of polycyclic indolines, leading to the discovery of a compound that resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov This highlights the potential of using bio-inspired diversity-oriented synthesis to address pressing medical challenges. The development of novel synthetic methods that enable the construction of the intricate architectures of bispyrrolidinoindoline alkaloids, for instance, is an active area of research where versatile building blocks are highly sought after. researchgate.net
The table below lists some classes of indoline-containing natural products and the potential role of this compound in their bio-inspired synthesis.
| Class of Natural Product | Structural Features | Potential Role of this compound |
| Aspidosperma Alkaloids | Complex, polycyclic indoline core. | A starting point for the construction of the indoline portion of the scaffold. |
| Iboga Alkaloids | Contain a characteristic isoquinuclidine ring fused to an indoline. | A precursor for the indoline moiety in a convergent synthetic strategy. |
| Chimonanthine-type Alkaloids | Dimeric structures with two indoline units. researchgate.net | A monomeric unit for dimerization strategies to form the core structure. |
| Spirooxindoles | An indoline ring with a spirocyclic center at the 3-position. | A scaffold for the construction of the spirocyclic system. |
By drawing inspiration from nature's synthetic blueprints, chemists can develop more efficient and elegant routes to complex molecules, and this compound is poised to be a valuable player in this exciting field of research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-methylindoline-1-carboxylate, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including indoline ring formation, tert-butyloxycarbonyl (Boc) protection, and methyl group introduction. Key steps include:
- Condensation : Use Boc-anhydride in anhydrous dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–5°C to protect the indoline nitrogen .
- Methylation : Optimize methyl group introduction via alkylation with methyl iodide in tetrahydrofuran (THF) under inert atmosphere, using sodium hydride (NaH) as a base at 50°C .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm regioselectivity of the Boc group and methyl substitution. Compare chemical shifts with analogous indoline derivatives (e.g., tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate δH 1.45 ppm for tert-butyl protons) .
- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated ethyl acetate solution. Refine structures using SHELXL (via Olex2 or similar software) to resolve bond angles and torsional strain in the indoline-Boc system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Variable Analysis : Systematically test reaction parameters (e.g., solvent polarity, temperature ramp rates, catalyst loading). For example, replacing THF with dimethylformamide (DMF) may improve solubility of intermediates but increase side reactions .
- Analytical Cross-Validation : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Compare with mass spectrometry (MS) to identify byproducts (e.g., de-Boc derivatives at m/z 160–180) .
Q. What strategies are effective in elucidating the hydrogen-bonding network and crystal packing of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., C=O⋯H-N motifs) using Mercury software. Identify motifs like rings or D -chains to predict crystal stability .
- Synchrotron Studies : Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) to detect weak C-H⋯O interactions. Refine using SHELXL with anisotropic displacement parameters .
Q. How does the methyl group at the 4-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric and Electronic Effects : The methyl group increases steric hindrance, reducing efficacy in Buchwald-Hartwig aminations. Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to facilitate coupling .
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states. Compare activation energies with non-methylated analogs to predict regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
